molecular formula C13H26N2 B3854046 N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine

N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine

Numéro de catalogue B3854046
Poids moléculaire: 210.36 g/mol
Clé InChI: UPJBESQOVGIBRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant attention in the field of neuroscience. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mécanisme D'action

N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine acts as an inhibitor of GABA aminotransferase, an enzyme that is responsible for the degradation of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA aminotransferase, this compound increases the levels of GABA in the brain, which can have a calming and anti-convulsant effect.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain, which can have a range of effects on neurotransmission and neuronal activity. GABA is the primary inhibitory neurotransmitter in the brain, and an increase in GABA levels can lead to a decrease in neuronal excitability and a reduction in seizure activity. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, which may be related to its effects on GABAergic neurotransmission.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine is its specificity for GABA aminotransferase, which makes it a useful tool for studying the role of GABAergic neurotransmission in various neurological disorders. However, like any experimental tool, this compound has its limitations. For example, the effects of this compound on GABAergic neurotransmission may be influenced by factors such as the concentration of GABA in the brain and the activity of other enzymes involved in GABA metabolism.

Orientations Futures

There are many potential directions for future research on N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors that could have even greater therapeutic potential. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its effects or to target multiple aspects of a disorder. Finally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of this compound and to identify any potential side effects or limitations of its use.

Applications De Recherche Scientifique

N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been found to reduce seizures in animal models of epilepsy and to decrease drug-seeking behavior in animal models of addiction. This compound has also been shown to have anxiolytic effects in animal models of anxiety.

Propriétés

IUPAC Name

N-(cyclopropylmethyl)-1-methyl-N-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-3-8-15(11-12-4-5-12)13-6-9-14(2)10-7-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJBESQOVGIBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine
Reactant of Route 3
Reactant of Route 3
N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine
Reactant of Route 4
N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine
Reactant of Route 5
N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine
Reactant of Route 6
N-(cyclopropylmethyl)-1-methyl-N-propyl-4-piperidinamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.